5,7-Octadecadiynoic acid

Übersicht

Beschreibung

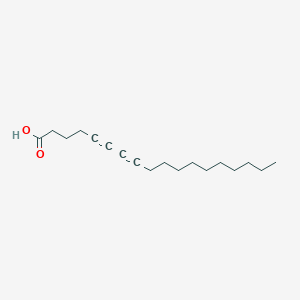

5,7-Octadecadiynoic acid is a long-chain fatty acid with the molecular formula C18H28O2. It is characterized by the presence of two triple bonds located at the 5th and 7th positions of the carbon chain. This compound is also known by its IUPAC name, octadeca-5,7-diynoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-octadecadiynoic acid typically involves the oxidative coupling of acetylenic acids with 1-alkynes. For example, the coupling of 6-heptynoic acid with 1-undecyne can yield this compound. The reaction requires an excess of 1-undecyne to ensure the formation of the desired product . The reaction is catalyzed by cuprous chloride in the presence of oxygen, which facilitates the oxidative coupling process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Octadecadiynoic acid can undergo various types of chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxidized products.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing triple bonds.

Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) can be used under acidic or basic conditions.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Esters, amides, or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1. Enzyme Substrate for Metabolic Studies

ODA has been utilized as a substrate in studies examining the metabolic pathways of fatty acids. For instance, research has shown that certain lactic acid bacteria can convert ODA into bioactive compounds through enzymatic reactions. These processes are critical for understanding how microbial metabolism can influence human health and nutrition .

1.2. Antioxidant Properties

Recent studies have indicated that ODA exhibits antioxidant properties that may protect against oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Material Science Applications

2.1. Synthesis of Functional Materials

The unique chemical structure of ODA allows it to be used in the synthesis of functional materials, including polymers and nanomaterials. Its ability to undergo polymerization makes it a candidate for developing materials with specific mechanical and thermal properties .

2.2. Coatings and Films

ODA can be incorporated into coatings and films to enhance their durability and resistance to environmental factors. Research indicates that films made from ODA exhibit improved mechanical strength compared to traditional materials, making them suitable for various industrial applications .

Pharmacological Applications

3.1. Potential Anti-Cancer Agent

Studies have suggested that ODA may have anti-cancer properties due to its ability to induce apoptosis in cancer cells. In vitro experiments have demonstrated that ODA can inhibit the proliferation of various cancer cell lines, highlighting its potential as a therapeutic agent .

3.2. Modulation of Lipid Metabolism

Research has shown that ODA can influence lipid metabolism by activating specific pathways involved in fatty acid oxidation. This modulation is significant for developing treatments for metabolic disorders such as obesity and type 2 diabetes .

Table 1: Summary of Applications of 5,7-Octadecadiynoic Acid

Case Study 1: Enzymatic Conversion of ODA

A study conducted on lactic acid bacteria showed that ODA could be converted into various hydroxy fatty acids through specific enzymatic pathways, demonstrating its utility as a substrate in biotechnological applications aimed at producing bioactive lipids .

Case Study 2: Antioxidant Effects

In vitro experiments revealed that treatment with ODA significantly reduced markers of oxidative stress in neuronal cells, suggesting its potential role in neuroprotective therapies .

Case Study 3: Polymer Development

Research on the polymerization of ODA resulted in novel materials that exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, indicating its promise for industrial applications .

Wirkmechanismus

The mechanism of action of 5,7-octadecadiynoic acid is primarily related to its ability to undergo polymerization and form polydiacetylenic structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli (e.g., temperature, pH). The molecular targets and pathways involved in these processes include the formation of conjugated polymer chains through topochemical polymerization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Hexadecadiynoic acid: A diacetylenic acid with a shorter carbon chain (C16H24O2) and similar chemical properties.

9,12-Octadecadiynoic acid: Another diacetylenic acid with triple bonds at the 9th and 12th positions.

Uniqueness

5,7-Octadecadiynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. Its ability to form polydiacetylenic structures with thermochromic properties makes it particularly valuable for applications in optoelectronics and sensing devices .

Biologische Aktivität

5,7-Octadecadiynoic acid (also known as 9,12-octadecadiynoic acid) is a unique fatty acid with notable biological activities. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical processes. This article explores the biological activity of this compound, including its effects on cellular processes, neurobehavioral functions, and its implications in health and disease.

Chemical Structure and Properties

This compound is characterized by two conjugated triple bonds in its fatty acid chain. Its chemical structure can be represented as:

This unique structure contributes to its distinct biological properties compared to other fatty acids.

1. Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases. In studies involving plant extracts containing this compound, it was found that they demonstrated high radical scavenging activity and total antioxidant capacity .

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of HepG2 liver carcinoma cells in a dose-dependent manner, with IC50 values indicating its effectiveness compared to standard treatments like cisplatin . The mechanism behind this cytotoxicity may involve apoptosis induction and cell cycle arrest.

3. Neurobehavioral Effects

Recent studies utilizing Caenorhabditis elegans as a model organism have highlighted the neurobehavioral impacts of this compound. Supplementation at low concentrations (0.1 μM) enhanced locomotive behaviors and serotonin synthesis, indicating a positive effect on adaptive behavioral development. However, higher concentrations (above 1 μM) resulted in impaired locomotion and reduced lifespan . These findings suggest a biphasic response where low doses are beneficial while high doses may be detrimental.

4. Metabolic Implications

The metabolism of unsaturated fatty acids like this compound is crucial for energy production and cellular function. Studies have shown that this compound serves as a substrate for beta-oxidation in mitochondrial metabolism, leading to the generation of energy through the breakdown of fatty acids . This metabolic pathway is essential for maintaining cellular homeostasis.

Case Study 1: Antioxidant Activity in Plant Extracts

A study investigating the antioxidant properties of various plant extracts found that those containing high levels of this compound exhibited superior free radical scavenging activity compared to other extracts. The results indicated that these extracts could be potential sources of natural antioxidants for health applications .

Case Study 2: Neurodevelopmental Impact in C. elegans

In a controlled experiment with C. elegans, researchers supplemented the nematodes with varying concentrations of this compound during their larval stages. The study concluded that low doses positively influenced neurobehavioral development by enhancing locomotive abilities and serotonin-related gene expression, while high doses led to negative outcomes such as reduced lifespan .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

octadeca-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-10,15-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTZLZZKHKSOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415578 | |

| Record name | 5,7-Octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136667-54-4 | |

| Record name | 5,7-Octadecadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.